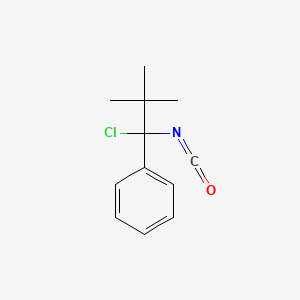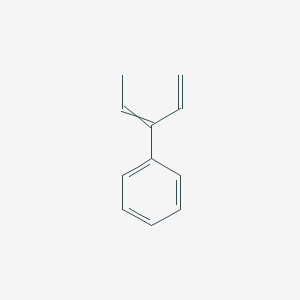
(4-Phenyl-1-butynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenyl-1-butynyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyl group and a butynyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-1-butynyl)benzene typically involves the coupling of phenylacetylene with a halobenzene derivative under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, to facilitate the formation of the carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: (4-Phenyl-1-butynyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the triple bond to form (4-Phenyl-1-butyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: (4-Phenyl-1-butyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
(4-Phenyl-1-butynyl)benzene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (4-Phenyl-1-butynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions, which can influence its binding to proteins and nucleic acids. Additionally, the presence of the butynyl group can facilitate its involvement in click chemistry reactions, making it a versatile tool in chemical biology .
類似化合物との比較
Phenylacetylene: Shares the phenyl and acetylene groups but lacks the additional benzene ring.
Diphenylacetylene: Contains two phenyl groups connected by a triple bond, similar in structure but with different reactivity.
Styrene: Features a phenyl group attached to an ethylene group, differing in the type of unsaturation.
Uniqueness: (4-Phenyl-1-butynyl)benzene is unique due to its combination of a benzene ring with both a phenyl and a butynyl group, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and materials science .
特性
CAS番号 |
40164-53-2 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
4-phenylbut-1-ynylbenzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7,13H2 |
InChIキー |
KEHVCLMKULWAAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)







![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)


